Cas no 57-13-6 (Urea)

Urea is a nitrogen-rich compound that offers high fertilization efficiency and moderate analysis composition. It enhances soil fertility by supplying essential nitrogen to plants, promotes healthy microbial activity, and aids in the reduction of soil acidity. Its relatively low cost and environmental compatibility make it an attractive option for agricultural applications.
Urea structure
Urea structure
Product name:Urea
CAS No:57-13-6
MF:CH4N2O
MW:60.05
MDL:MFCD00008022
CID:33651
PubChem ID:1176

Urea Chemical and Physical Properties

Names and Identifiers

    • Urea
    • Carbamide
    • Urea solution
    • Urea, USP Grade Carbamide, USP Grade
    • Urea, MB Grade (1.12007)
    • Urea (Medical)
    • Urea-12C
    • 10-Hydroxy-2-trans-Decenoic Acid
    • Urea [for Biochemical Research]
    • The urea
    • Activator OT Urea
    • UREA, 8M SOLUTION
    • Urea Medication Grade
    • Basodexan
    • Carbonyl diaMide
    • diaminomethanal
    • Harnstoff
    • Hyanit
    • KeratinaMin
    • Nutraplus
    • Ureaphil
    • Urepearl
    • UREUM
    • Carbonyl diamine
    • Sulfur coated urea
    • Analysis of pure urea
    • a,5,9,15,24,30,34,41,45,51,60,66,70,75,84,92-Hexadecaethyl-27,63-dimethoxy-1a,4,10,14,25,29,35,40,46
    • Urea,carbamide
    • Urea,AR
    • MDL: MFCD00008022
    • Inchi: 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
    • InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
    • SMILES: NC(N)=O
    • BRN: 635724

Computed Properties

  • Exact Mass: 60.03240
  • Monoisotopic Mass: 60.032363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 29
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 2186.9
  • Surface Charge: 0
  • XLogP3: -1.4
  • Tautomer Count: 2
  • Topological Polar Surface Area: 69.1

Experimental Properties

  • Color/Form: White, odorless, odorless crystals or powders
  • Density: 1.335 g/mL at 25 °C(lit.)
  • Melting Point: 132-135 °C (lit.)
  • Boiling Point: 196.6°C at 760 mmHg
  • Flash Point: 72.7℃
  • Refractive Index: n20/D 1.40
  • PH: 8.0-10.0 (20℃, 8M in H2O)
  • Solubility: H2O: 8 M at 20 °C
  • Water Partition Coefficient: 1080 g/L (20 ºC)
  • Stability/Shelf Life: Substances to be avoided include strong oxidizing agents. Protect from moisture.
  • PSA: 69.11000
  • LogP: 0.42440
  • Sensitiveness: Sensitive to humidity
  • Solubility: It is easily soluble in water, ethanol and benzene. 1g of the product can be dissolved in 1ml, 10ml95% ethanol, 1ml95% boiling ethanol, 20ml absolute ethanol, 6ml methanol and 2ml glycerol. Slightly soluble in ether, insoluble in chloroform.
  • Merck: 9867
  • pka: 0.10(at 25℃)
  • Color/Form: 40 % (w/v) in H2O

Urea Security Information

Urea Customs Data

  • HS CODE:3102100001
  • Customs Data:

    China Customs Code:

    3102100001

Urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19456-0.5g
urea
57-13-6 95%
0.5g
$21.0 2023-09-17
Enamine
EN300-19456-100.0g
urea
57-13-6 95%
100.0g
$67.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1083146-1kg*12
Urea
57-13-6 98%
1kg*12
¥840.00 2024-05-08
Ambeed
A643755-5g
Urea
57-13-6 99+%
5g
$5.00 2021-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050179-2.5kg
Urea
57-13-6 99%
2.5kg
¥301 2024-05-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1706698-200MG
57-13-6
200MG
¥3199.48 2023-04-12
City Chemical
U3558-1KG
Urea
57-13-6 ACS,Reagent
1kg
$47.98 2022-05-17
Oakwood
044699-25g
Urea
57-13-6 99%
25g
$12.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U35142-500g
Urea
57-13-6
500g
¥58.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U35140-500g
Urea
57-13-6
500g
¥46.0 2021-09-07

Urea Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 min, rt
Reference
Recycling a Borate Complex for Synthesis of Polycarbonate Polyols: Towards an Environmentally Friendly and Cost-Effective Process
Patil, Naganath; Bhoopathi, Senthil; Chidara, Vamshi; Hadjichristidis, Nikos; Gnanou, Yves; et al, ChemSusChem, 2020, 13(18), 5080-5087

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ;  3 - 30 d, 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  24 h, 110 °C
Reference
New Insights into the Characterization of 'Insoluble Black HCN Polymers'
Ruiz-Bermejo, Marta; de la Fuente, Jose L.; Rogero, Celia; Menor-Salvan, Cesar; Osuna-Esteban, Susana; et al, Chemistry & Biodiversity, 2012, 9(1), 25-40

Synthetic Circuit 3

Reaction Conditions
1.1 75 °C
1.2 Reagents: Triethanolamine ;  pH 8
Reference
Preparation of Encapsulated Breakers for Polymer Gels and Evaluation of Their Properties
Lv, Kaihe; Zhang, Guodong; Bai, Yingrui ; Yang, Jingbin, Gels (2023, Gels (2023), 9(5), 387 | Language: English, Database: CAplus and MEDLINE, 387 | Language: English, Database: CAplus and MEDLINE

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Formic acid ;  30 h, rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7.5, 45 °C
Reference
Flame retardant research on innovative lightweight wood-plastic composites
Wang, Di ; Jiang, Peng; Chen, Zhilin; Sun, Jun; Li, Hongfei; et al, Journal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(25), e53965 | Language: English, Database: CAplus, e53965 | Language: English, Database: CAplus

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  40 °C
1.2 Reagents: Formic acid ;  pH 8.2 - 8.6, 90 °C; 1 h, pH 4.6 - 4.8, 80 °C
Reference
Developing carbon dots as green modifiers for improving the bonding performance of low-molar-ratio urea-formaldehyde resin
Yang, Pei; Zhu, Ziqi; Wang, Ling; Shen, An; Tang, Miao; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 125, 103416 | Language: English, Database: CAplus, 103416 | Language: English, Database: CAplus

Synthetic Circuit 6

Reaction Conditions
Reference
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

Synthetic Circuit 7

Reaction Conditions
1.1C:9000-96-8, C:16397-91-4, S:H2O, 10 min, 45°C, pH 9.5
1.2R:Cl3CCO2H
Reference
Construction of a food-grade arginase expression system and its application in L-ornithine production with whole cell biocatalyst
By Kai, Huang et al, Process Biochemistry (Oxford, 2018, 73, 94-101

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Water ;  pH 7.8, 75 °C
1.2 Reagents: Formic acid Solvents: Water ;  2 h, pH 4.8
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.8
Reference
Formation of a conductive network in urea-formaldehyde/carbon nanotube composite foams for electromagnetic shielding
Gou, Pan; Ye, Lin ; Li, Chuanlong; Zhao, Xiaowen, Polymer International (2023, Polymer International (2023), 72(8), 711-719 | Language: English, Database: CAplus, 711-719 | Language: English, Database: CAplus

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water
Reference
Evaluation of landfill leachate biodegradability using IOT through geotracking sensor based drone surveying
S, Gopikumar, Environmental Research (2023, Environmental Research (2023), 236(Part_2), 116883 | Language: English, Database: CAplus and MEDLINE, 116883 | Language: English, Database: CAplus and MEDLINE

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Poly(vinyl alcohol) Solvents: Butyl benzyl phthalate ;  4 h, 70 °C
Reference
Solvent effect of microcapsules endows self-lubricating polymer composites with wear in-situ self-healing function
Wu, Xiaoyi ; Zhang, Yi; Chen, Hao; Zhang, Lin; Xie, Guoxin, Colloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 676(Part_A), 132158 | Language: English, Database: CAplus, 132158 | Language: English, Database: CAplus

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  40 min, pH 8.5, rt → 90 °C; pH 5, 30 °C; pH 8.5, 40 °C; 30 min, pH 8.5, rt
Reference
The characterizations of nanofluid type urea formaldehyde resins
Kong, Xiangnan; Wei, Zhenyu; Xia, Shitao; Jia, Bin; Gan, Lu; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 126, 103451 | Language: English, Database: CAplus, 103451 | Language: English, Database: CAplus

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ;  pH 8.5, 80 °C
Reference
Preparation and properties of modified ammonium polyphosphate synergistic with tris(2-hydroxyethyl) isocynurate for flame-retardant LDPE
Dong, Tingxuan; Wang, Guxia; Li, Zhaoshuai; Li, Dan; Liu, Yuan; et al, e-Polymers (2023, e-Polymers (2023), 23(1), 20230023 | Language: English, Database: CAplus, 20230023 | Language: English, Database: CAplus

Synthetic Circuit 13

Reaction Conditions
1.1 330 s, 393.15 K
Reference
Thermal degradation kinetics of high-performance urea-formaldehyde resin prepared by replacing partial urea with soybean processing residue
He, Di; Guo, Yuhan; Zhao, Fenghang; Wang, Chen; Zheng, Wenyu; et al, Journal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(31), e54224 | Language: English, Database: CAplus, e54224 | Language: English, Database: CAplus

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethanolamine ;  1 h, 70 °C
Reference
Fabrication of robust superhydrophobic microcapsule-based composite coating with self-healing and anti-scaling properties
Zhang, Congyuan; Liu, Zhanjian; Zhang, Xiguang; Wang, Chijia; Li, Meiling; et al, Colloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 671, 131655 | Language: English, Database: CAplus, 131655 | Language: English, Database: CAplus

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ;  1 h, basified, 70 °C
1.2 Reagents: Citric acid ;  1 h, acidified, 60 °C; 60 °C → 90 °C; 2 h, 90 °C
Reference
Phase Change Microcapsule Composite Material with Intelligent Thermoregulation Function for Infrared Camouflage
Su, Ying; Zhao, Xiaoming; Han, Yue, Polymers (Basel, Polymers (Basel, Switzerland) (2023), 15(14), 3055 | Language: English, Database: CAplus and MEDLINE, 3055 | Language: English, Database: CAplus and MEDLINE

Synthetic Circuit 16

Reaction Conditions
Reference
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water
2.1 -
Reference
Reaction pathway and kinetic study of 4,5-dihydroxyimidazolidine-2-thione synthesis by HPLC and NMR
Kalichkina, Liudmila; et al, Heterocycles, 2022, 104(11), 1954-1965

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethanolamine Solvents: Water ;  1 h, pH 7 - 8, 70 °C
Reference
Preparation of double-core microcapsules and tribological properties of epoxy composites
Yang, Kang; Niu, Yongping; Li, Yang; Wang, Xiaowei; Du, Sanming; et al, Tribology International (2023, Tribology International (2023), 186, 108597 | Language: English, Database: CAplus, 108597 | Language: English, Database: CAplus

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, rt
Reference
Effect of montmorillonite activation method on formaldehyde content in urea-formaldehyde composites
Kostic, Marija; Samarzija Jovanovic, Suzana; Ristic, Mirjana; Jovanovic, Tijana; Jovanovic, Vojislav; et al, International Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 124, 103390 | Language: English, Database: CAplus, 103390 | Language: English, Database: CAplus

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethanolamine ,  Sodium dodecylbenzenesulfonate Solvents: Water ;  1 h, pH 8, 80 °C
1.2 Reagents: Citric acid ,  Poly(vinyl alcohol) ;  2 h, pH 2.5, 80 °C
Reference
Preparation of Aloe-Emodin Microcapsules and Its Effect on Antibacterial and Optical Properties of Water-Based Coating
Huang, Nan; Yan, Xiaoxing, Polymers (Basel, Polymers (Basel, Switzerland) (2023), 15(7), 1728 | Language: English, Database: CAplus and MEDLINE, 1728 | Language: English, Database: CAplus and MEDLINE

Urea Raw materials

Urea Preparation Products

Urea Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:57-13-6)Urea
Order Number:sfd12954
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally

Urea Related Literature

Additional information on Urea

Urea (CAS No. 57-13-6): A Multifunctional Compound in Chemical, Biological, and Pharmaceutical Applications

Urea (CAS No. 57-13-6), a carbonic diamide with the chemical formula (NH₂)₂CO, is one of the most extensively studied compounds in the chemical sciences. Its molecular structure, characterized by a central carbonyl group flanked by two amine groups, enables versatile reactivity and solubility properties. As a naturally occurring metabolite in mammals, urea plays a critical role in nitrogen excretion, but its synthetic production since the early 19th century has expanded its utility across industries. Recent advancements have further solidified its position as an essential component in pharmaceutical formulations, biomedical research tools, and sustainable industrial processes.

In biological systems, urea’s physiological significance remains central to understanding metabolic pathways. The urea cycle, first elucidated in the late 20th century, continues to be a focus of modern research due to its implications for inherited disorders such as ornithine transcarbamylase deficiency. Current studies published in Nature Metabolism (2023) reveal novel mechanisms linking urea levels to cellular stress responses, particularly under hypoxic conditions where it acts as an osmolyte stabilizing protein structures. This discovery has opened new avenues for therapeutic interventions targeting metabolic dysfunctions associated with chronic diseases like type 2 diabetes and cardiovascular disorders.

The pharmaceutical industry leverages urea’s unique properties through innovative drug delivery systems. Recent work from the University of Cambridge (2024) demonstrates that urea-based formulations enhance transdermal absorption of poorly soluble drugs by transiently disrupting lipid bilayers without causing skin irritation. These findings are particularly impactful for delivering corticosteroids and antifungal agents through topical applications, achieving therapeutic efficacy while minimizing systemic side effects. In oncology research, urea derivatives have been incorporated into nanostructured lipid carriers, improving the bioavailability of chemotherapeutic agents such as paclitaxel by up to 40% according to preclinical studies.

In dermatological applications, urea’s keratolytic and moisturizing effects are increasingly optimized through advanced chemical modifications. A landmark clinical trial reported in the Journal of Investigative Dermatology (Q1 2024) evaluated sustained-release urea gels for treating ichthyosis vulgaris. The study showed that microencapsulated urea formulations maintained effective hydration levels for 72 hours post-application compared to conventional creams lasting only 8 hours. Such innovations address long-standing challenges in managing chronic skin conditions while adhering to safety standards established by recent EU cosmetics regulations emphasizing low irritancy profiles.

The field of medicinal chemistry continues to explore urea’s potential as a scaffold for small molecule drug design. Researchers at MIT (published July 2024) developed a computational model predicting how substituent patterns on urea backbones influence binding affinity toward protein-protein interaction sites—a major challenge in modern drug discovery. Their work identified novel urea derivatives with nanomolar IC₅₀ values against cancer-associated kinases, representing significant progress toward developing targeted therapies with improved selectivity.

In agricultural science, urea remains pivotal but is now being paired with advanced delivery technologies to reduce environmental impact. A collaborative study between Purdue University and AgriTech Solutions (published April 2024) introduced polymer-coated slow-release urea granules that suppress ammonia volatilization by over 65%. This innovation aligns with global sustainability goals while maintaining crop yield improvements documented since the compound’s initial agricultural applications over half a century ago.

The synthesis of CAS No. 57-13-6 has undergone transformative efficiency gains through catalytic process optimization highlighted in Catalysis Today (March 2024). New heterogeneous catalyst systems using mesoporous silica supports achieve yields exceeding 98% under ambient conditions—a stark contrast to traditional high-pressure ammonia carbamylation methods requiring elevated temperatures above 180°C. These advances not only reduce energy consumption but also enable on-demand production scenarios for specialized biomedical applications.

Innovative uses continue to emerge from interdisciplinary research: Urea’s ability to form inclusion complexes with cyclodextrins has been exploited for stabilizing biopharmaceuticals during lyophilization processes as shown in recent work from ETH Zurich (September 2024). By acting as a cryoprotectant during freeze-drying cycles below -40°C, it prevents protein denaturation more effectively than trehalose while maintaining cost advantages critical for large-scale biologic production.

Clinical pharmacology is re-evaluating traditional uses through modern analytical techniques—NMR spectroscopy studies at Stanford University (November 2024) revealed unexpected interactions between oral urea supplements and gut microbiota metabolites that modulate inflammatory responses in colitis models. This finding challenges historical views on nitrogen metabolism pathways and suggests potential new indications requiring further Phase II clinical trials.

Safety evaluations remain rigorous despite its widespread use: Recent toxicokinetic studies published in Toxicological Sciences (January 2024) employed high-resolution mass spectrometry to characterize metabolic profiles across species exposed to industrial-grade CAS No. 57-13-6 formulations under occupational settings. The results reaffirmed its low toxicity profile when used within recommended exposure limits established by OSHA guidelines updated this year.

The compound’s role in analytical chemistry is expanding through novel derivatization strategies presented at the ACS National Meeting (August 2024). Urea adduct formation with free amino groups now enables precise quantification of peptides via MALDI-ToF mass spectrometry at concentrations previously undetectable—this advancement is revolutionizing proteomic analyses critical for biomarker discovery programs targeting neurodegenerative diseases.

In materials science applications, researchers at KAIST demonstrated self-healing polymer networks incorporating urethane linkages derived from CAS No. 57-13-6 precursors (published June 2024). These polymers exhibit mechanical recovery efficiencies exceeding conventional systems when exposed to humidity levels above RH=85%, leveraging urea’s inherent hydrogen bonding capacity for smart material design.

Ongoing investigations into its role as an intracellular osmolyte have uncovered surprising neuroprotective effects under hyperosmotic conditions according to findings from Johns Hopkins School of Medicine (October 2024). Experiments using induced pluripotent stem cells showed that moderate extracellular urea concentrations activate Nrf₂ signaling pathways promoting antioxidant defenses without triggering osmotic stress responses observed at higher concentrations—this opens promising therapeutic directions for neurodegenerative conditions.

Eco-friendly solvent systems continue leveraging CAS No. 57-13-6 due to its biodegradability: A joint venture between BASF and GreenSolvents Inc developed aqueous urea solutions capable of dissolving lignocellulosic biomass at temperatures below boiling point (Biomass Conversion and Biorefinery, February 2024). This breakthrough reduces energy requirements by ~40% compared to conventional pretreatment methods while enabling efficient monomer extraction suitable for bio-based polymer synthesis.

In cosmetic formulation science, time-release mechanisms involving urea have been refined using microfluidic encapsulation techniques described in Cosmetics & Toiletries Journal. These innovations maintain optimal hydration gradients within stratum corneum layers over extended periods without compromising product stability—a key factor driving current market trends toward long-lasting skincare solutions with reduced application frequency requirements.

Biochemical assays continue benefiting from standardized CAS No. 57-13-6 solutions: Recent ISO standard updates incorporate improved purity specifications (>99%) ensuring consistent performance across enzyme activity measurements involving carbamoyltransferase enzymes critical for diagnostic testing platforms used globally today.

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